molecular formula C17H18N4O2 B12624059 4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-94-5

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12624059
CAS No.: 917759-94-5
M. Wt: 310.35 g/mol
InChI Key: LPFHIJODYHMGHD-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with ethyl 3-ethoxybenzoate under reflux conditions, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted pyridopyrimidine derivatives

Scientific Research Applications

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of kinases, which are involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethoxy groups enhance its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets effectively.

Properties

CAS No.

917759-94-5

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H18N4O2/c1-3-22-12-7-5-6-11(10-12)13-8-9-14-15(19-13)16(23-4-2)21-17(18)20-14/h5-10H,3-4H2,1-2H3,(H2,18,20,21)

InChI Key

LPFHIJODYHMGHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(N=C3OCC)N

Origin of Product

United States

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